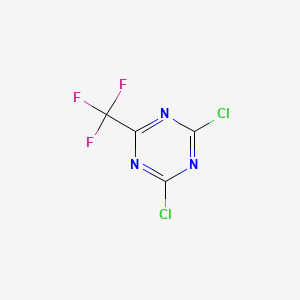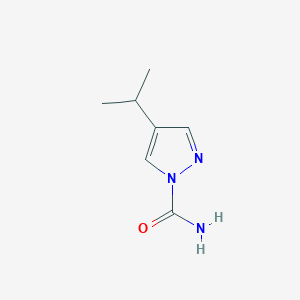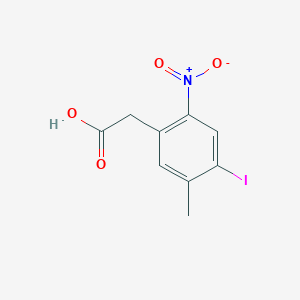![molecular formula C13H21FO3P+ B12861360 Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a chemical compound that features a phosphorus atom bonded to three ethoxy groups and a 3-fluorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- typically involves the reaction of a phosphorus trihalide with an alcohol in the presence of a base. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{ROH} \rightarrow \text{P(OR)}_3 + 3 \text{HCl} ]
In this case, the alcohol used is triethanolamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated phosphorus compounds.
科学的研究の応用
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- can be compared with other similar compounds such as:
Phosphorus(1+), triethoxy[(4-fluorophenyl)methyl]-, (T-4)-: Similar structure but with a different position of the fluorine atom.
Phosphorus(1+), triethoxy[(3-chlorophenyl)methyl]-, (T-4)-: Similar structure but with a chlorine atom instead of fluorine.
Phosphorus(1+), triethoxy[(3-bromophenyl)methyl]-, (T-4)-: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.
Conclusion
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential therapeutic properties are of interest in the field of medicine. Further research is needed to fully explore its capabilities and applications.
特性
分子式 |
C13H21FO3P+ |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
triethoxy-[(3-fluorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C13H21FO3P/c1-4-15-18(16-5-2,17-6-3)11-12-8-7-9-13(14)10-12/h7-10H,4-6,11H2,1-3H3/q+1 |
InChIキー |
KIEXXPNVCRMVEF-UHFFFAOYSA-N |
正規SMILES |
CCO[P+](CC1=CC(=CC=C1)F)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



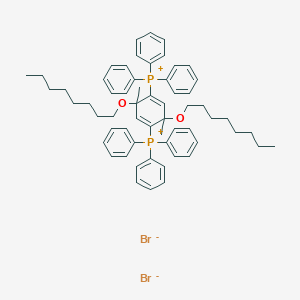
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)


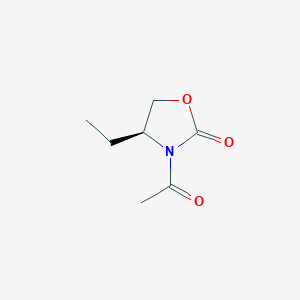
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
